molecular formula C28H39N5O3 B1677981 6,7-Dimethoxy-4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)quinazoline CAS No. 927691-21-2

6,7-Dimethoxy-4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)quinazoline

Cat. No.: B1677981
CAS No.: 927691-21-2
M. Wt: 493.6 g/mol
InChI Key: OSKBYRRRSIJHLR-XJCLVHIMSA-N
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Description

6,7-Dimethoxy-4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)quinazoline is a complex organic compound that belongs to the class of quinazolinamines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in the field of cancer research .

Preparation Methods

The synthesis of 6,7-Dimethoxy-4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)quinazoline typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. Common synthetic routes include:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)quinazoline involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that are crucial for cancer cell proliferation and survival . This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar compounds to 6,7-Dimethoxy-4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)quinazoline include other quinazoline derivatives such as:

The uniqueness of this compound lies in its specific structural features that confer distinct biological activities and potential therapeutic applications .

Properties

CAS No.

927691-21-2

Molecular Formula

C28H39N5O3

Molecular Weight

493.6 g/mol

IUPAC Name

6,7-dimethoxy-4-[(3R)-3-quinoxalin-2-yloxypyrrolidin-1-yl]quinazoline;ethane

InChI

InChI=1S/C22H21N5O3.3C2H6/c1-28-19-9-15-18(10-20(19)29-2)24-13-25-22(15)27-8-7-14(12-27)30-21-11-23-16-5-3-4-6-17(16)26-21;3*1-2/h3-6,9-11,13-14H,7-8,12H2,1-2H3;3*1-2H3/t14-;;;/m1.../s1

InChI Key

OSKBYRRRSIJHLR-XJCLVHIMSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(C3)OC4=NC5=CC=CC=C5N=C4)OC

Isomeric SMILES

CC.CC.CC.COC1=C(C=C2C(=C1)C(=NC=N2)N3CC[C@H](C3)OC4=NC5=CC=CC=C5N=C4)OC

Canonical SMILES

CC.CC.CC.COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(C3)OC4=NC5=CC=CC=C5N=C4)OC

Appearance

Solid powder

Key on ui other cas no.

927691-21-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PQ-10;  PQ 10;  PQ10;  A844337;  A-844337;  A 844337; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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